

Fenoprofen Calcium hydrate chemical structure and properties

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Compound of Interest

Compound Name: *Fenoprofen Calcium hydrate*

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Fenoprofen Calcium Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

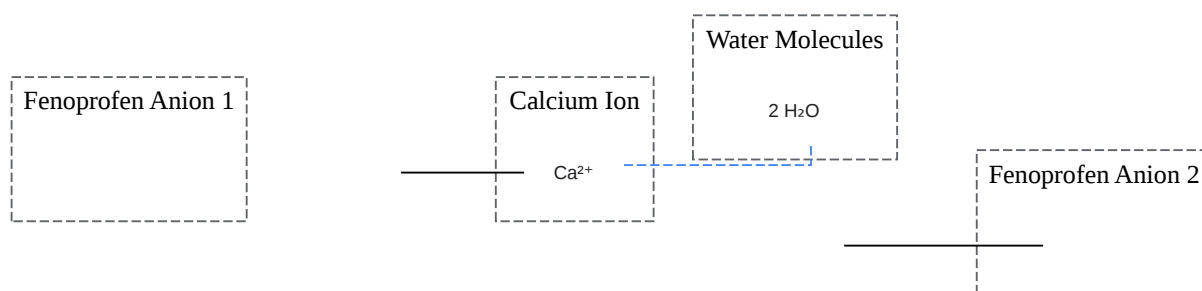
Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID), is a well-established therapeutic agent for managing pain and inflammation. This technical guide provides an in-depth overview of **Fenoprofen Calcium hydrate**, the salt form commonly used in pharmaceutical formulations. This document details its chemical structure, physicochemical and pharmacological properties, and analytical methodologies for its characterization. Detailed experimental protocols, data tables for easy reference, and visualizations of its mechanism of action and analytical workflows are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Structure and Identification

Fenoprofen Calcium hydrate is the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid and exists as a dihydrate.

Identifier	Value
IUPAC Name	calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate
CAS Number	71720-56-4, 53746-45-5
Chemical Formula	C ₃₀ H ₃₀ CaO ₈
Molecular Weight	558.63 g/mol

Chemical Structure Diagram:



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Caption: Conceptual representation of the **Fenopropfen Calcium hydrate** complex.

Physicochemical Properties

Fenopropfen Calcium hydrate is a white crystalline powder.^[1] Its key physicochemical properties are summarized in the table below.

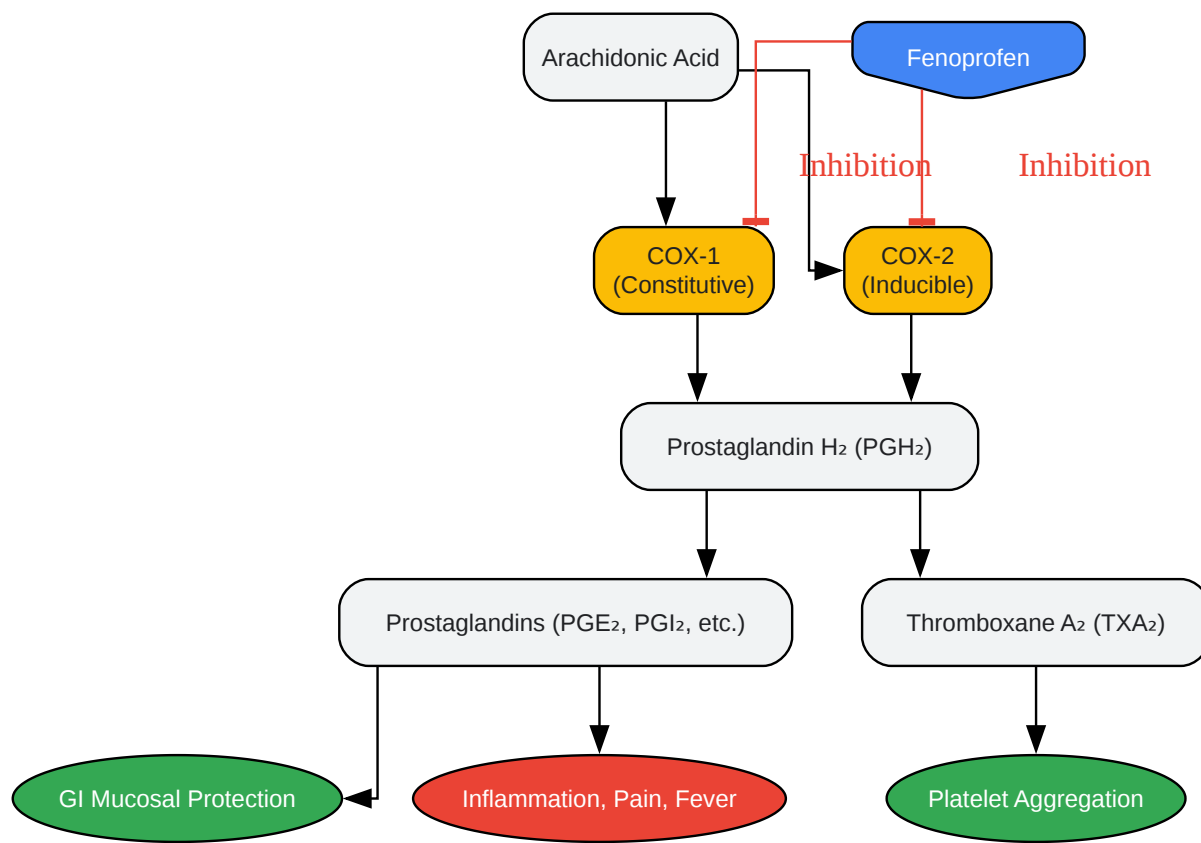
Property	Value	Reference
Melting Point	>94°C (decomposes)	[2]
pKa	4.5 at 25°C	[1][2]
LogP	3.1 (for Fenoprofen)	[3]
Solubility		
Water	Slightly soluble	[1]
Alcohol (95%)	~15 mg/mL at 25°C	[1]
DMSO	~33 mg/mL	[4]
Dimethylformamide	~33 mg/mL	[4]
Benzene	Insoluble	[1]
Chloroform	Slightly soluble (with heating/sonication)	[2]

Pharmacological Properties

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.

Mechanism of Action

The primary mechanism of action of Fenoprofen is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5]



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Caption: Mechanism of action of Fenoprofen via COX inhibition.

Pharmacokinetics

Parameter	Description	Reference
Absorption	Rapidly absorbed after oral administration, with peak plasma levels achieved within 2 hours.	[6]
Distribution	Highly bound to plasma proteins (99%).	[6]
Metabolism	Metabolized in the liver to fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.	[6]
Excretion	Primarily excreted in the urine, with about 90% of a single oral dose eliminated within 24 hours.	[6]
Half-life	Approximately 3 hours.	[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol is based on the methods described in the United States Pharmacopeia (USP) for the analysis of Fenoprofen Calcium.[7]

Chromatographic Conditions:

- Column: 4.6-mm x 15-cm; 5- μ m packing L7 (Octylsilane chemically bonded to porous silica).
- Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (50:49.6:0.4).
- Flow Rate: Approximately 2 mL/min.
- Detector: UV at 272 nm.

- Injection Volume: About 20 μ L.

Standard Preparation:

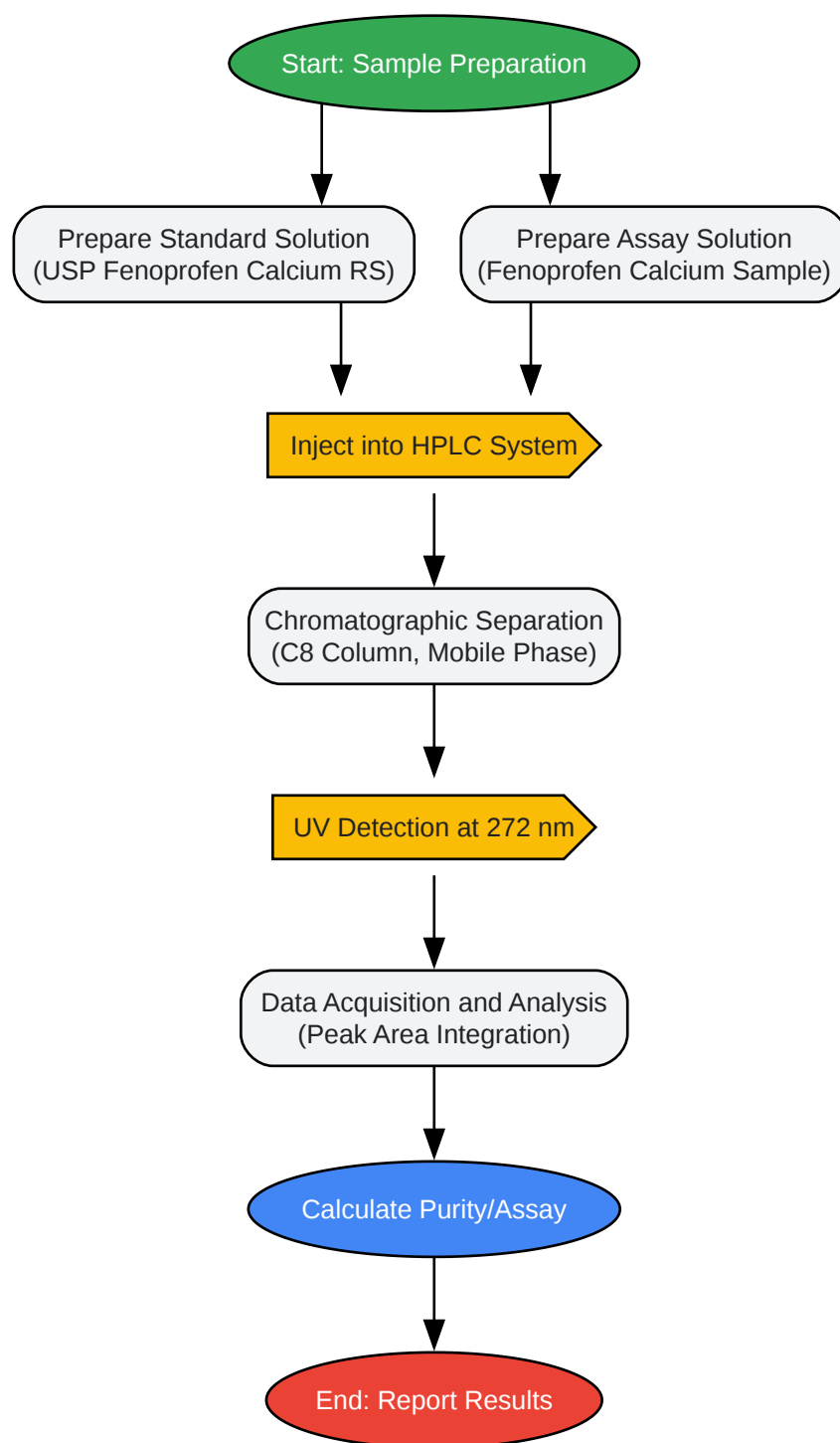
- Accurately weigh about 70 mg of USP Fenoprofen Calcium RS.
- Transfer to a 100-mL volumetric flask.
- Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone and shake to dissolve.
- Dilute with a mixture of methanol and water (700:300) to volume and mix.

Assay Preparation:

- Accurately weigh about 70 mg of Fenoprofen Calcium.
- Follow steps 2-4 of the Standard Preparation.

Procedure:

- Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
- Record the chromatograms and measure the responses for the major peaks.
- Calculate the quantity of Fenoprofen Calcium.



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Caption: General workflow for HPLC analysis of Fenopropfen Calcium.

Thermal Analysis (DSC and TGA)

Thermal analysis is crucial for characterizing the hydration and dehydration behavior of **Fenoprofen Calcium hydrate**.

Instrumentation:

- Differential Scanning Calorimeter (DSC)
- Thermogravimetric Analyzer (TGA)

Typical Experimental Parameters:

- Sample Size: 2-10 mg.
- Heating Rate: 10°C/min.
- Atmosphere: Nitrogen purge.
- Temperature Range: Ambient to 300°C.

Procedure:

- Accurately weigh the **Fenoprofen Calcium hydrate** sample into an aluminum pan.
- Place the pan in the DSC or TGA instrument.
- Run the analysis using the specified parameters.
- Analyze the resulting thermogram for thermal events such as dehydration (mass loss in TGA) and melting/decomposition (endotherms/exotherms in DSC).

Expected Results:

- TGA will show a weight loss corresponding to the loss of two water molecules.
- DSC will show an endotherm associated with the dehydration process. The activation energy of dehydration has been reported to be 309 kJ/mol in the 50-60°C range and 123 kJ/mol in the 60-80°C range.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **Fenoprofen Calcium hydrate** molecule.

Sample Preparation:

- Prepare a potassium bromide (KBr) disk containing a small amount of the sample.

Procedure:

- Record the IR spectrum of the KBr disk over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands.

Characteristic Peaks:

- A peak around 3597.56 cm^{-1} corresponds to the hydrated water molecule.^[9]
- Asymmetric and symmetric stretching of the carboxylate group ($-\text{O}-\text{C}=\text{O}$) is observed around 1557.24 cm^{-1} .^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are used to elucidate the chemical structure of Fenoprofen.

Sample Preparation:

- Dissolve the sample in a suitable deuterated solvent, such as DMSO- d_6 .

Procedure:

- Acquire the ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methods for **Fenoprofen Calcium hydrate**. The tabulated data and visual diagrams are intended to serve as a valuable resource for professionals in the fields of research, drug development, and quality control. The detailed experimental protocols offer a starting point for the analysis and characterization of this important non-steroidal anti-inflammatory drug.

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